molecular formula C10H6ClNO2 B1434547 5-Chloroisoquinoline-8-carboxylic acid CAS No. 1935127-38-0

5-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B1434547
CAS No.: 1935127-38-0
M. Wt: 207.61 g/mol
InChI Key: ZFKAPYJGHMFFMO-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-8-carboxylic acid is a heterocyclic organic compound belonging to the class of isoquinoline carboxylic acids. It is characterized by a chlorine atom at the 5th position and a carboxylic acid group at the 8th position on the isoquinoline ring. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. It serves as a valuable building block in the synthesis of various pharmaceuticals and organic compounds.

Safety and Hazards

The safety data sheet for 5-Chloroisoquinoline-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. In case of exposure, it is advised to wash the affected area with plenty of water and seek medical attention if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the use of trifunctional aromatic ketones with primary amines under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and environmentally friendly solvents to minimize waste and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-Chloroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

    Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.

    Isoquinoline: A structural isomer of quinoline, also exhibiting significant pharmacological properties.

    Chloroquinoline: A derivative of quinoline with chlorine substitution, used in antimalarial drugs.

Uniqueness: 5-Chloroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and carboxylic acid groups enhance its reactivity and binding affinity, making it a valuable compound in drug development and organic synthesis .

Properties

IUPAC Name

5-chloroisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKAPYJGHMFFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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